tert-Butyl hydrogen maleate

Description

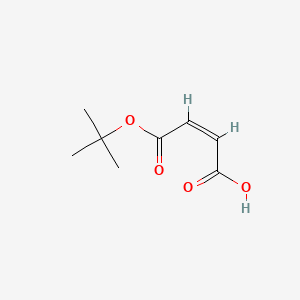

tert-Butyl hydrogen maleate is a monoester derivative of maleic acid, characterized by a tert-butyl group esterified at one carboxylic acid group and a free carboxylic acid at the other. Its structure is tert-butyl-OOC-CH=CH-COOH, with a molecular formula of C₈H₁₂O₅ and a molecular weight of 188.18 g/mol (calculated).

The compound is likely soluble in polar organic solvents (e.g., chloroform, DMSO) but poorly soluble in water due to the hydrophobic tert-butyl group. Its applications span pharmaceutical intermediates, polymer chemistry, and biosensing, though specific uses are inferred from structurally related maleate esters and tert-butyl derivatives in the evidence .

Properties

CAS No. |

45022-27-3 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |

InChI Key |

BAXKSCVINAKVNE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C=CC(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hydrogen maleate typically involves the esterification of fumaric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hydrogen maleate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield fumaric acid and tert-butyl alcohol.

Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohol.

Oxidation: The ester can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.

Substitution: The ester can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Grignard reagents such as methylmagnesium bromide.

Major Products Formed

Hydrolysis: Fumaric acid and tert-butyl alcohol.

Reduction: Corresponding alcohol.

Oxidation: Carboxylic acids.

Substitution: Tertiary alcohols.

Scientific Research Applications

tert-Butyl hydrogen maleate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.

Mechanism of Action

The mechanism of action of tert-Butyl hydrogen maleate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to fumaric acid and tert-butyl alcohol. The fumaric acid produced can then enter the tricarboxylic acid cycle, playing a role in cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Diethyl Maleate (C₈H₁₀O₄)

- Structure : Ethyl ester at both carboxylic groups of maleic acid.

- Applications : Widely used in biosensors due to its reactivity with thiol groups, inducing oxidative stress responses. Evidence shows diethyl maleate achieves a 130.2X dynamic range in yeast biosensors with feedback loops, outperforming tert-butyl hydroperoxide (25.1X) .

- Reactivity : The conjugated double bond in maleate esters facilitates Michael addition reactions, critical in crosslinking polymers or binding biomolecules.

2.1.2 Dibutyl Maleate (C₁₂H₂₀O₄)

- Structure : Butyl esters at both carboxylic acid groups.

- Applications : Primarily a plasticizer and adhesive component. Its longer alkyl chain enhances hydrophobicity, reducing water solubility compared to tert-butyl hydrogen maleate .

2.1.3 tert-Butyl Methyl Malonate (C₈H₁₄O₄)

- Structure : A malonate diester with tert-butyl and methyl groups.

- Applications : Used in organic synthesis as a building block for asymmetric catalysis. The malonate backbone offers two reactive sites for nucleophilic substitution, unlike maleate’s electrophilic double bond .

2.1.4 Pharmaceutical Maleates (e.g., Timolol Maleate)

- Structure : Timolol (a beta-blocker) paired with maleic acid as a counterion.

- Applications : Timolol maleate (C₁₉H₃₁N₇O₄S₂·C₄H₄O₄, MW 601.70 g/mol) is a USP-certified reference standard for ophthalmic formulations . The maleate ion improves solubility and bioavailability, a property this compound may share in drug intermediates.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|

| This compound | 188.18 | Organic solvents | Pharmaceutical intermediates |

| Diethyl maleate | 172.16 | Miscible with organics | Biosensors, plasticizers |

| Dibutyl maleate | 228.28 | Low water solubility | Adhesives, coatings |

| Timolol maleate | 601.70 | Water-soluble (as salt) | Glaucoma treatment |

| tert-Butyl methyl malonate | 174.19 | Polar aprotic solvents | Asymmetric synthesis |

Reactivity and Biosensing Performance

- Diethyl maleate exhibits superior biosensor activation (130.2X dynamic range ) compared to tert-butyl hydroperoxide (25.1X ), attributed to its thiol-reactive electrophilic double bond .

Toxicity and Handling

- Diethyl maleate : Classified as a skin and eye irritant; requires ventilation during handling.

- tert-Butyl acetate : Incompatible with strong acids/bases; similar precautions likely apply to this compound .

- Pharmaceutical maleates (e.g., prochlorperazine dimaleate): Labeled as acute toxicity Category 4, necessitating rigorous exposure controls .

Biological Activity

Tert-butyl hydrogen maleate (TBHM) is a chemical compound derived from maleic acid and tert-butyl alcohol. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of TBHM, including its mechanisms of action, therapeutic potential, and safety profile, supported by data tables and relevant case studies.

TBHM has the molecular formula and is classified under maleates. Its structure includes a tert-butyl group that influences its solubility and reactivity. The presence of this bulky substituent can enhance the compound's stability and alter its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of TBHM can be attributed to several mechanisms:

- Antioxidant Properties : TBHM exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that TBHM may modulate inflammatory pathways, potentially inhibiting the expression of pro-inflammatory cytokines.

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by reducing oxidative damage in neuronal cells.

Antioxidant Activity

A study evaluating the antioxidant capacity of TBHM demonstrated its ability to scavenge free radicals effectively. The compound was tested against several oxidative stress models, showing significant protective effects on cellular integrity.

| Study | Model Used | Findings |

|---|---|---|

| RAW264.7 cells | Inhibition of Cox2 and TNFα gene expression upon LPS stimulation. | |

| Neuronal cell lines | Reduced glutamate-induced oxidative toxicity. |

Anti-inflammatory Activity

In vitro studies have shown that TBHM can attenuate inflammation markers in activated macrophages. The compound's effect on cytokine production was assessed using real-time PCR techniques.

| Cytokine | Effect of TBHM | Mechanism |

|---|---|---|

| TNFα | Decreased expression | Inhibition of NF-kB pathway |

| IL-6 | Reduced secretion | Modulation of MAPK signaling |

Case Studies

Several case studies highlight the therapeutic potential of TBHM and related compounds:

- Neuroprotection in Rodent Models : A study found that TBHM derivatives reduced neuronal death in models of ischemic stroke, suggesting neuroprotective properties.

- Anti-inflammatory Applications : Clinical trials involving TBHM as a dietary supplement reported decreased symptoms in inflammatory conditions such as arthritis.

Safety Profile

The safety assessment of TBHM indicates a favorable profile; however, further studies are necessary to fully understand its long-term effects. Toxicological evaluations have shown no significant adverse effects at therapeutic doses.

Toxicity Data

| Endpoint | Observations |

|---|---|

| Acute toxicity | No significant toxicity at recommended doses |

| Chronic exposure | Long-term studies required for conclusive data |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-butyl hydrogen maleate, and how can purity be optimized?

- Methodology : Synthesis typically involves esterification of maleic acid with tert-butanol under acidic catalysis. Key steps include refluxing in anhydrous conditions (e.g., using sulfuric acid as a catalyst) and purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction progress (TLC/HPLC) and controlling stoichiometric ratios to minimize byproducts like diesters .

- Data Considerations : Compare NMR (¹H/¹³C) and IR spectra with reference data to confirm structural integrity. Monitor melting points (e.g., 91–93°C for analogous tert-butyl esters) to assess crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology : Use single-crystal X-ray diffraction (XRD) to resolve hydrogen bonding and molecular packing, as demonstrated in structurally related maleate salts (e.g., dibenzylammonium hydrogen maleate, COD entry 2019069). Pair with FTIR to confirm carboxylate and ester functional groups .

- Data Contradictions : Discrepancies in reported melting points or spectral data may arise from polymorphism or residual solvents. Validate findings against high-purity standards and replicate under controlled humidity/temperature .

Q. How should this compound be handled to ensure stability during experiments?

- Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents (e.g., peroxides), which may degrade the ester group. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

- Safety Protocols : Follow GHS guidelines for flammable liquids (Category 2), including static discharge prevention and non-sparking tools .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodology : Employ kinetic studies (e.g., UV-Vis monitoring) to track electron-deficient dienophile behavior. Computational modeling (DFT) can map orbital interactions and regioselectivity. Compare reactivity with maleic anhydride to assess steric effects of the tert-butyl group .

- Data Contradictions : Conflicting reports on reaction yields may stem from solvent polarity (e.g., THF vs. DMF) or catalyst choice. Replicate under standardized conditions with rigorous exclusion of moisture .

Q. How does this compound’s hydrogen-bonding network influence its solid-state properties?

- Methodology : Analyze XRD data to identify intermolecular interactions (e.g., O–H···O bonds between carboxylate groups). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate structural motifs with decomposition pathways .

- Advanced Controls : Isotopic substitution (e.g., deuterated analogs) may clarify proton mobility in the lattice. Compare with potassium hydrogen maleate to assess cation effects on crystallinity .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodology : Implement design of experiments (DoE) to optimize variables (temperature, catalyst loading, solvent polarity). Use LC-MS to trace impurities (e.g., tert-butyl maleate diester) and refine purification protocols .

- Statistical Validation : Apply ANOVA to evaluate significance of parameter interactions. Reproduce results across ≥3 independent syntheses to confirm reproducibility .

Q. How do solvent polarity and pH affect this compound’s stability in aqueous solutions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 2–10). Monitor degradation via HPLC and identify products (e.g., maleic acid) through MS/MS fragmentation .

- Contradiction Analysis : Conflicting pH-stability profiles may arise from buffer catalysis. Compare phosphate vs. acetate buffers to isolate pH-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.